1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid chemical structure and properties
1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid and Its Derivatives: A Keystone for Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and, most importantly, its applications as a crucial intermediate in the development of novel therapeutics, particularly in the realms of neuroscience and pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, which can lead to improved potency and selectivity for biological targets. Furthermore, the pyrrolidine scaffold can enhance a drug's pharmacokinetic profile, including its aqueous solubility. 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives serve as key examples of this principle, acting as foundational structures for a new generation of therapeutic agents.
Chemical Identity and Structure
The nomenclature "1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid" can refer to a few closely related structures. For clarity, this guide will address the primary forms encountered in research and commercial supply: the racemic trans-isomer, often supplied as a hydrochloride salt, and the 5-oxo derivative.
(±)-trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
This is a frequently utilized form of the molecule in synthetic chemistry. The "trans" designation indicates the relative stereochemistry of the substituents at positions 3 and 4 of the pyrrolidine ring.
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Chemical Structure:
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A pyrrolidine ring with a carboxylic acid group at the 3-position and a 4-methoxyphenyl group at the 4-position, in a trans configuration. The nitrogen of the pyrrolidine ring is protonated and forms a salt with a chloride ion.
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CAS Number: 1049978-93-9[1]
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Molecular Formula: C₁₂H₁₆ClNO₃
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IUPAC Name: (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride (for one enantiomer of the racemic mixture)[1]
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This derivative features a carbonyl group at the 5-position of the pyrrolidine ring, forming a lactam.
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Chemical Structure:
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A 2-pyrrolidinone ring with a 4-methoxyphenyl group attached to the nitrogen at the 1-position and a carboxylic acid group at the 3-position.
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CAS Number: 56617-47-1
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Molecular Formula: C₁₂H₁₃NO₄
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Molecular Weight: 235.24 g/mol
Physicochemical Properties
The physical and chemical properties of these compounds are crucial for their handling, formulation, and reactivity in synthetic schemes. The hydrochloride salt form of the trans-isomer, for instance, is often used to enhance solubility.
| Property | (±)-trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| CAS Number | 1049978-93-9 | 56617-47-1 |
| Molecular Formula | C₁₂H₁₆ClNO₃ | C₁₂H₁₃NO₄ |
| Molecular Weight | 257.71 g/mol | 235.24 g/mol [2] |
| Physical Form | White powder | Solid, powder or crystals |
| Storage Temperature | 0-8 °C | 2-8 °C, sealed in dry |
Synthesis of the Pyrrolidine-3-Carboxylic Acid Core
The construction of the substituted pyrrolidine ring is a key challenge in the synthesis of these molecules. Several powerful synthetic strategies have been developed to create this scaffold with high control over stereochemistry.
Key Synthetic Strategies
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1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered rings. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can yield highly substituted pyrrolidines. The stereochemistry of the final product is often controlled by the geometry of the reactants and the reaction conditions.
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Michael Addition: The conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound is another common strategy. Organocatalytic asymmetric Michael additions have been developed to produce enantiomerically enriched pyrrolidine derivatives[3].
Representative Experimental Protocol: Synthesis of a 4-Aryl-pyrrolidine-3-carboxylic Acid Derivative
Step 1: 1,3-Dipolar Cycloaddition
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To a stirred solution of an appropriate aryl-propynoic acid ethyl ester (1.0 eq) and trifluoroacetic acid (0.1 eq) in dichloromethane (CH₂Cl₂) at room temperature, add a solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine (1.5 eq) in CH₂Cl₂ dropwise over 90 minutes.
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Stir the reaction mixture at 25°C overnight.
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Remove the solvent under reduced pressure to yield the crude cycloadduct.
Step 2: Hydrolysis
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Dissolve the crude residue in dioxane.
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Add an aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
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Stir the resulting emulsion at room temperature for 48 hours.
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Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
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Isolate the product by filtration, wash with water, and dry under vacuum.
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.
Applications in Drug Discovery and Development
1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its derivatives are primarily utilized as key intermediates in the synthesis of more complex pharmaceutical agents[4]. Their value lies in providing a rigid and stereochemically defined scaffold that can be further elaborated to interact with specific biological targets.
Neuroscience Research
This class of compounds is frequently used in studies related to neurotransmitter modulation. The pyrrolidine scaffold can mimic the structure of endogenous neurotransmitters or interact with their receptors and transporters. This makes them valuable tools for developing treatments for a range of mental health disorders[1]. Derivatives have been investigated for their potential as GABA uptake inhibitors, which could have applications in treating anxiety and epilepsy[5].
Analgesics and Anti-inflammatory Drugs
The pyrrolidine-3-carboxylic acid core is a key component in the development of novel analgesics for both nociceptive and neuropathic pain[6]. The final drug molecules often act on opioid receptors or other targets within the pain signaling pathway[7][8]. The methoxyphenyl group can enhance the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier and reach central nervous system targets[4].
Visualization of the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and application of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid in drug discovery.
Caption: A generalized workflow from synthesis to drug candidate.
Spectroscopic Characterization
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¹H NMR:
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Aromatic protons (methoxyphenyl group): δ 6.8-7.2 ppm (two doublets)
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Methyoxy protons (-OCH₃): δ ~3.8 ppm (singlet)
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Pyrrolidine ring protons: δ 2.5-4.0 ppm (complex multiplets)
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Carboxylic acid proton (-COOH): δ 10-12 ppm (broad singlet), often not observed in D₂O.
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¹³C NMR:
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Carbonyl carbon (-COOH): δ ~175-180 ppm
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Aromatic carbons: δ ~114-160 ppm
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Methoxy carbon (-OCH₃): δ ~55 ppm
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Pyrrolidine ring carbons: δ ~30-60 ppm
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Safety and Handling
The following safety information is based on data for structurally related compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.
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Hazard Statements:
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Store in a well-ventilated place. Keep container tightly closed.
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Conclusion
1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure and multiple points for functionalization make it an ideal starting point for the synthesis of novel drug candidates. The continued exploration of this scaffold is likely to yield new and improved therapeutics for a wide range of diseases, particularly those affecting the central nervous system. As with any potent chemical intermediate, proper handling and safety precautions are paramount in its use.
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